(R)-2-(Difluoromethyl)-1-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(Difluoromethyl)-1-methylpiperazine is a chiral compound featuring a piperazine ring substituted with a difluoromethyl group and a methyl group. The presence of fluorine atoms imparts unique chemical and physical properties to the compound, making it of significant interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the radical difluoromethylation of piperazine derivatives using difluoromethyl radical precursors under photochemical conditions . The reaction conditions often involve the use of green solvents and visible light as the energy source, making the process environmentally friendly .
Industrial Production Methods: Industrial production of ®-2-(Difluoromethyl)-1-methylpiperazine may involve continuous flow strategies to enhance scalability and efficiency. Continuous flow chemistry allows for better control over reaction parameters and improved safety, especially when handling reactive intermediates .
Analyse Chemischer Reaktionen
Types of Reactions: ®-2-(Difluoromethyl)-1-methylpiperazine can undergo various types of chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents to modify the functional groups on the piperazine ring.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Electrophilic fluorinating reagents such as N–F class reagents.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield polyfluorinated derivatives, while substitution reactions can produce a variety of functionalized piperazine compounds.
Wissenschaftliche Forschungsanwendungen
®-2-(Difluoromethyl)-1-methylpiperazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Wirkmechanismus
The mechanism of action of ®-2-(Difluoromethyl)-1-methylpiperazine involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and selectivity . The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
®-2-(Trifluoromethyl)-1-methylpiperazine: Similar structure but with an additional fluorine atom, leading to different steric and electronic properties.
®-2-(Fluoromethyl)-1-methylpiperazine: Contains only one fluorine atom, resulting in distinct chemical behavior compared to the difluoromethyl derivative.
Uniqueness: ®-2-(Difluoromethyl)-1-methylpiperazine is unique due to its specific combination of steric and electronic properties imparted by the difluoromethyl group. This makes it a valuable compound for applications requiring precise control over molecular interactions and reactivity .
Eigenschaften
Molekularformel |
C6H12F2N2 |
---|---|
Molekulargewicht |
150.17 g/mol |
IUPAC-Name |
(2R)-2-(difluoromethyl)-1-methylpiperazine |
InChI |
InChI=1S/C6H12F2N2/c1-10-3-2-9-4-5(10)6(7)8/h5-6,9H,2-4H2,1H3/t5-/m1/s1 |
InChI-Schlüssel |
PPKAZYAHZHGHSN-RXMQYKEDSA-N |
Isomerische SMILES |
CN1CCNC[C@@H]1C(F)F |
Kanonische SMILES |
CN1CCNCC1C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.